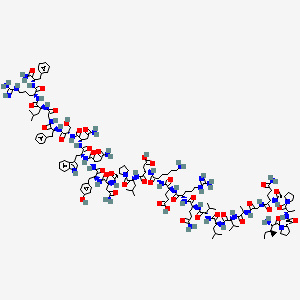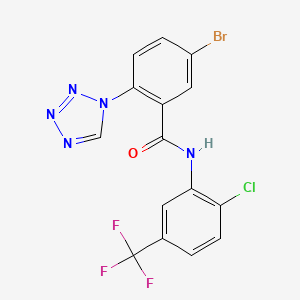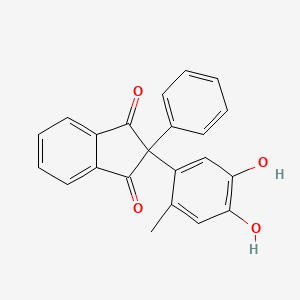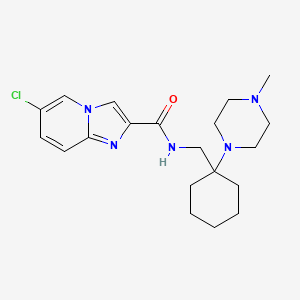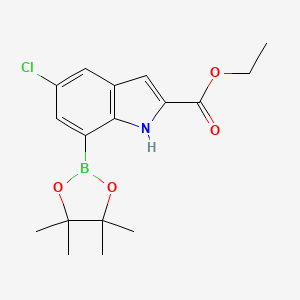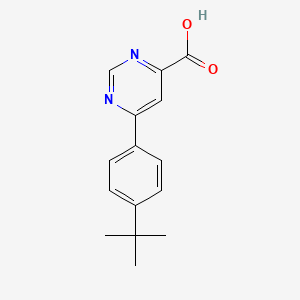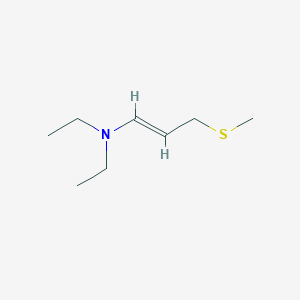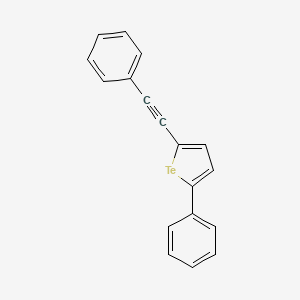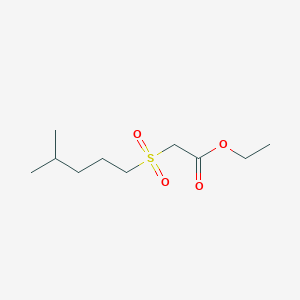
methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which is further esterified with a methyl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene oxide, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the morpholine ring in the presence of a strong base, such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the fluorophenyl group and the esterification process, resulting in a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine ring provides structural stability. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-2-phenylmorpholine-4-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate: The fluorine atom is positioned differently, affecting its reactivity and interactions.
Methyl (2S)-2-(3-chlorophenyl)morpholine-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.
Uniqueness
Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This influences its reactivity, binding affinity, and overall chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
920799-05-9 |
|---|---|
Fórmula molecular |
C12H14FNO3 |
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m1/s1 |
Clave InChI |
RPYSUOVCDFFSNL-LLVKDONJSA-N |
SMILES isomérico |
COC(=O)N1CCO[C@H](C1)C2=CC(=CC=C2)F |
SMILES canónico |
COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

